6-Oxaspiro[2.5]octan-1-amine
Overview
Description
6-Oxaspiro[2.5]octan-1-amine is a chemical compound with the CAS Number: 1250756-65-0 . It has a molecular weight of 127.19 . It also exists in the form of a hydrochloride salt with the CAS Number: 1779133-13-9 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound hydrochloride is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include air sensitivity and hygroscopic conditions .Scientific Research Applications
Electrophilic Amination and Chemical Synthesis
The compound 6-Oxaspiro[2.5]octan-1-amine has been explored in the context of electrophilic amination of C-H-acidic compounds. This process involves introducing a 1-hydroxycyclohexylamino group at the acidic position, followed by various stabilization reactions. Such transformations are crucial in the synthesis of diverse organic compounds, indicating the potential utility of this compound in chemical synthesis (Andreae, Schmitz, Wulf, & Schulz, 1992).
Biological Activity and Epoxide Hydrolase Studies
The 1-oxaspiro[2.5]octane moiety, a part of this compound, is found in several biologically active spiroepoxide compounds. Studies on yeast epoxide hydrolase (YEH) from Rhodotorula glutinis have shown a preference for O-axial C3 epimers of 1-oxaspiro[2.5]octanes. This preference is significant as it impacts the enzymatic detoxification of spiroepoxides, suggesting potential applications in understanding biological processes and drug development (Weijers, Könst, Franssen, & Sudhölter, 2007).
Structural and Conformational Analysis
The structural and conformational analysis of this compound and its derivatives has been a subject of research, utilizing NMR spectroscopy. These studies are crucial for understanding the compound's behavior, including its reactivity and interactions with other molecules, which can be pivotal in medicinal chemistry and materials science (Montalvo-González & Ariza-Castolo, 2012).
Novel Reaction Pathways and Syntheses
This compound is involved in novel reaction pathways, such as the synthesis of N-Boc-2,3-methano-β-proline. Its unique structure enables access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, highlighting its role in the development of new synthetic methods and compounds (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).
Safety and Hazards
properties
IUPAC Name |
6-oxaspiro[2.5]octan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJNOMPBWITCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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